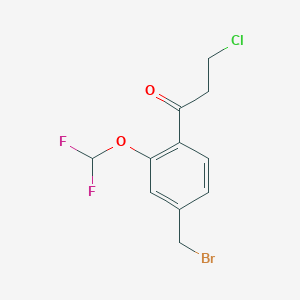
1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one is a synthetic organic compound characterized by the presence of difluoromethyl groups and a bromopropanone moiety
Preparation Methods
The synthesis of 1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one typically involves the introduction of difluoromethyl groups onto a phenyl ring, followed by bromination and subsequent formation of the propanone structure. One common synthetic route includes:
Difluoromethylation: Introduction of difluoromethyl groups onto the phenyl ring using difluoromethylation reagents.
Bromination: Bromination of the intermediate compound to introduce the bromine atom.
Formation of Propanone: Final step involves the formation of the propanone structure through appropriate reaction conditions
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalytic processes and controlled reaction environments.
Chemical Reactions Analysis
1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under suitable conditions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and carbonyl groups.
Cross-Coupling Reactions: Utilization in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Biological Studies: Employed in studies investigating the biological activity of difluoromethylated compounds and their potential therapeutic effects
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets, such as enzymes or receptors, through its difluoromethyl and bromopropanone groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science .
Comparison with Similar Compounds
1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one can be compared with other difluoromethylated compounds, such as:
1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one: Similar structure but with trifluoromethyl groups, offering different chemical properties and reactivity.
1-(2,4-Difluorophenyl)-3-bromopropan-1-one: Lacks the difluoromethyl groups, resulting in distinct chemical behavior and applications.
Properties
Molecular Formula |
C11H9BrF4O |
|---|---|
Molecular Weight |
313.09 g/mol |
IUPAC Name |
1-[2,4-bis(difluoromethyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C11H9BrF4O/c12-4-3-9(17)7-2-1-6(10(13)14)5-8(7)11(15)16/h1-2,5,10-11H,3-4H2 |
InChI Key |
AIFRDIOJOMTQIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)C(F)F)C(=O)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


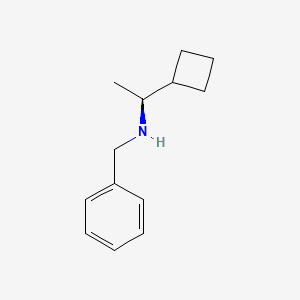
![tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate](/img/structure/B14053868.png)
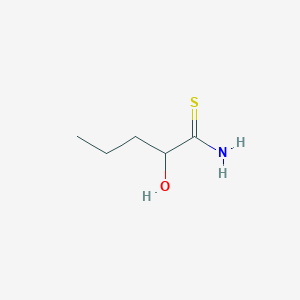
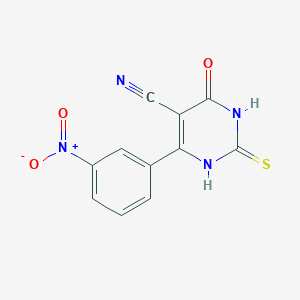
![(E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14053896.png)
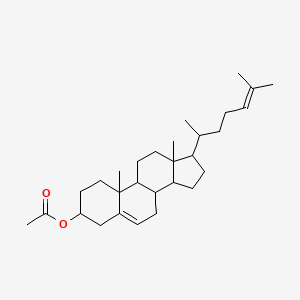
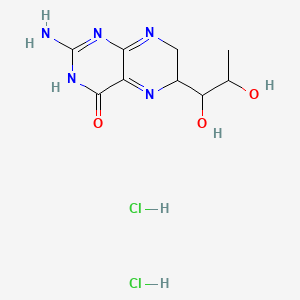




![6-Methoxy-3-phenylbenzo[e][1,2,4]triazine](/img/structure/B14053928.png)

